molecular formula C24H18N2O B14669934 2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one CAS No. 36796-96-0

2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one

Cat. No.: B14669934
CAS No.: 36796-96-0
M. Wt: 350.4 g/mol
InChI Key: IIOMKAGPYJPVNS-UHFFFAOYSA-N
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Description

2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with benzyl and phenyl substituents. Pyrroloquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one typically involves multi-step reactions. One common method is the intramolecular Wittig reaction, which involves the formation of phosphorus ylides followed by cyclization . The reaction conditions often include the use of triphenylphosphine and acetylenic esters under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and phenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

36796-96-0

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

2-benzyl-9-phenyl-1H-pyrrolo[3,4-b]quinolin-3-one

InChI

InChI=1S/C24H18N2O/c27-24-23-20(16-26(24)15-17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)19-13-7-8-14-21(19)25-23/h1-14H,15-16H2

InChI Key

IIOMKAGPYJPVNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2C(=O)N1CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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